BMS 599626-d4 is a highly selective inhibitor of the human epidermal growth factor receptor kinases HER1 (also known as epidermal growth factor receptor) and HER2. This compound has demonstrated significant anti-tumor efficacy in preclinical models, making it a promising candidate for cancer treatment. BMS 599626-d4 is classified as a small molecule kinase inhibitor, specifically targeting the signaling pathways associated with tumor growth and proliferation. Its chemical structure is characterized by a complex arrangement that includes a pyrrolotriazine core, which contributes to its biological activity .
The synthesis of BMS 599626-d4 involves several intricate steps designed to create pyrrolotriazine analogs. The general synthetic route includes:
BMS 599626-d4 has a molecular formula of C₂₇H₂₃D₄FN₈O₃ and a molecular weight of 534.58 g/mol. Its structure is characterized by:
Property | Data |
---|---|
CAS Number | 1330172-72-9 |
Molecular Formula | C₂₇H₂₃D₄FN₈O₃ |
Molecular Weight | 534.58 g/mol |
Synonyms | AC 480-d4 |
BMS 599626-d4 undergoes several key chemical reactions that are critical for its function:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties and efficacy against cancer cells .
BMS 599626-d4 exerts its therapeutic effects primarily through the inhibition of kinase activity associated with HER1 and HER2 receptors. The mechanism involves:
BMS 599626-d4 exhibits several notable physical and chemical properties:
These properties are vital for understanding how BMS 599626-d4 can be effectively utilized in therapeutic contexts .
BMS 599626-d4 has a wide range of applications in scientific research:
BMS-599626-d4 (AC480-d4) is a deuterated isotopologue of the pan-HER kinase inhibitor BMS-599626, where four hydrogen atoms (denoted by "-d4") are replaced by deuterium atoms. The parent compound, BMS-599626, is a highly selective small-molecule inhibitor targeting HER1 (EGFR) and HER2 tyrosine kinases, with half-maximal inhibitory concentrations (IC₅₀) of 20 nM and 30 nM, respectively. It exhibits significantly reduced potency against HER4 (IC₅₀ = 190 nM) and minimal activity (>100-fold selectivity) toward unrelated kinases like VEGFR2, c-Kit, Lck, and MEK [4] [5]. Its chemical name is N-[3-[[[2-[(4-fluorophenyl)methyl]-4-quinazolinyl]amino]methyl]phenyl]-2-propenamide, with a molecular formula of C₂₇H₂₇FN₈O₃ and a molecular weight of 530.55 g/mol. The deuterated analog maintains this core structure, with deuterium atoms typically incorporated at metabolically vulnerable sites (e.g., methyl groups or aromatic positions) to alter pharmacokinetic properties without affecting target binding [3].
Design Principles of Deuterated Analogs:
Table 1: Key Properties of BMS-599626 and BMS-599626-d4
Property | BMS-599626 | BMS-599626-d4 |
---|---|---|
Molecular Formula | C₂₇H₂₇FN₈O₃ | C₂₇H₂₃D₄FN₈O₃ |
Molecular Weight | 530.55 g/mol | 534.59 g/mol |
Primary Targets (IC₅₀) | HER1: 20 nM; HER2: 30 nM | Identical to parent |
Key Modification Sites | N/A | Methyl/aryl groups |
Role of Deuterium | N/A | Metabolic stabilization |
Pan-HER inhibitors represent an evolution from single-target EGFR/HER2 inhibitors, designed to overcome limitations like compensatory signaling and drug resistance. Early agents like lapatinib (reversible HER1/HER2 inhibitor) and neratinib (irreversible HER1/HER2/HER4 inhibitor) demonstrated clinical efficacy but faced challenges with off-target toxicity and acquired resistance [10] [7]. BMS-599626 emerged as a next-generation inhibitor with balanced potency against HER1 and HER2, minimizing off-target effects while maximizing anti-tumor activity.
Key Milestones:
Table 2: Evolution of Key HER2-Targeted Tyrosine Kinase Inhibitors
Inhibitor | Targets | Development Era | Clinical Limitations | Advantages of BMS-599626 |
---|---|---|---|---|
Lapatinib | HER1, HER2 | 2007 | Low CNS penetration; diarrhea | Broader anti-resistance activity |
Neratinib | HER1/2/4 | 2017 | Severe diarrhea; rash | HER1/2 selectivity; lower off-target |
Tucatinib | HER2 | 2020 | Hepatotoxicity | Pan-HER coverage |
BMS-599626 | HER1, HER2 > HER4 | 2004–2010 | Limited clinical development | ABCG2 inhibition; radiosensitization |
Isotopic labeling (e.g., deuterium, ¹³C, ¹⁵N) enables precise quantification of drug metabolism and distribution without altering pharmacological activity. For BMS-599626-d4, deuterium serves two critical functions:
Methodologies Enabled by Isotopic Labeling:
Table 3: Applications of Deuterated Compounds in Drug Development
Application | Method | Benefit for BMS-599626-d4 |
---|---|---|
Metabolite Identification | LC-MS/MS with isotope tracing | Maps hydroxylation/dealkylation sites |
Absolute Quantification | HPLC-CRIMS | Detects fmol-level drug in plasma/tissue |
Clearance Reduction | Pharmacokinetic modeling | Predicts optimized dosing for ABCG2 inhibition |
Resistance Mechanism Studies | Radiolabeled accumulation assays | Quantifies ABCG2 efflux blockade (e.g., topotecan retention) |
Compound Names Mentioned:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: